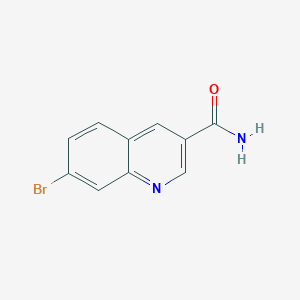

7-溴喹啉-3-甲酰胺

描述

7-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H7BrN2O .

Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline-3-carboxamide consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .

Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromoquinoline-3-carboxamide are not detailed in the available literature, quinoline and its analogues have been the subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry .

Physical and Chemical Properties Analysis

7-Bromoquinoline-3-carboxamide has a molecular weight of 251.08 . It is a solid at room temperature and should be stored in a dry environment . Unfortunately, more specific physical and chemical properties are not available in the current literature.

科学研究应用

有机催化合成和药理性质

研究表明喹啉甲酰胺可用于开发具有抗惊厥、抗伤害感受和抗炎活性的化合物。例如,7-氯喹啉-1,2,3-三唑基甲酰胺的有机催化合成在体内表现出有效的药理特性,突出了它们在药物化学应用中的潜力 (Wilhelm 等人,2014 年)。

光敏保护基团

溴代羟基喹啉已被开发为羧酸的光敏保护基团,具有更高的量子效率和对多光子诱导的光解的敏感性。这使得它们在生物学研究中可用于控制体内生物信使的释放 (Fedoryak 和 Dore,2002 年)。

新型光致去除保护基团

8-溴-7-羟基喹啉 (BHQ) 作为一种高效的光致去除保护基团,可用于生理用途,促进用光研究细胞生理学,特别是通过双光子激发。BHQ 的特性,包括水溶性和低荧光性,以及它的光化学和光物理特性,有望调节细胞和组织培养中的生物效应剂作用 (Zhu 等人,2006 年)。

HIV-1 整合酶抑制剂

喹啉甲酰胺的衍生物,例如 2-羟基异喹啉-1,3(2H,4H)-二酮,因其对人类免疫缺陷病毒 1 型整合酶的抑制作用而受到探索。这些研究显示出有希望的结果,其中几种化合物显示出低纳摩尔抑制浓度,突出了喹啉甲酰胺在抗病毒药物开发中的潜力 (Billamboz 等人,2013 年)。

安全和危害

The safety information for 7-Bromoquinoline-3-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

未来方向

Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it is expected that future research will continue to explore the potential applications of 7-Bromoquinoline-3-carboxamide and similar compounds.

作用机制

Target of Action

Quinoline-3-carboxamides, such as 7-Bromoquinoline-3-carboxamide, have been found to interact with the S100A9 protein . S100A9 is a protein that plays a significant role in the regulation of inflammatory processes and immune response .

Mode of Action

The interaction between 7-Bromoquinoline-3-carboxamide and S100A9 is strictly dependent on both Zn++ and Ca++ . This interaction improves the cytotoxicity of natural killer (NK) cells against certain types of cells and augments their immunoregulatory functions .

Biochemical Pathways

The activation of S100A9 by 7-Bromoquinoline-3-carboxamide leads to an increase in the cell surface expression of DNAX accessory molecule-1 (DNAM-1) on NK cells . This activation improves the cytotoxicity of NK cells and augments their immunoregulatory functions .

Pharmacokinetics

Similar compounds have been studied in systemic lupus erythematosus (sle) patients to evaluate their pharmacokinetics and tolerability .

Result of Action

The result of the action of 7-Bromoquinoline-3-carboxamide is the improved cytotoxicity of NK cells against certain types of cells, such as B16F10 melanoma cells . This leads to an augmentation of their immunoregulatory functions .

Action Environment

The action of 7-Bromoquinoline-3-carboxamide is influenced by the presence of Zn++ and Ca++ ions . These ions are necessary for the interaction between 7-Bromoquinoline-3-carboxamide and its target, S100A9 .

属性

IUPAC Name |

7-bromoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZBTKDTNZGKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739776 | |

| Record name | 7-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296950-66-7 | |

| Record name | 7-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1510319.png)

![(1-Hydroxycyclohexyl)[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B1510326.png)

![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)

![4-bromo-5-chloro-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510343.png)

![3,9-Diazaspiro[5.5]undecan-2-one,1-butyl-9-(phenylmethyl)-,(1R)-](/img/structure/B1510359.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1510362.png)

![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)